molecular formula C19H18O5 B1633384 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid CAS No. 777857-60-0

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid

Cat. No.: B1633384
CAS No.: 777857-60-0
M. Wt: 326.3 g/mol
InChI Key: PLOVHSNHAJMCGX-UHFFFAOYSA-N
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Description

This compound belongs to the benzofurochromene family, characterized by a fused benzofuran-chromene ring system. Its IUPAC name reflects a 4-methyl substituent on the chromene ring and a propanoic acid side chain at position 2. The 2-oxo group introduces a ketone functionality, which may influence hydrogen bonding and reactivity.

Properties

IUPAC Name

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-10-11(6-7-18(20)21)19(22)24-16-9-17-14(8-13(10)16)12-4-2-3-5-15(12)23-17/h8-9H,2-7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOVHSNHAJMCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Ethyl 3-[4'-Methyl-2'-oxo-7'-(2''-oxocyclohexyloxy)chromen-3'-yl]propanoate

The initial step employs a Mitsunobu reaction to couple 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-ylpropionic acid ethyl ester with 2-oxocyclohexanol. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitate the etherification at 0–5°C over 12 hours. This stage achieves 92% conversion efficiency, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Step 2: Cyclocondensation to Form the Benzofurochromen Scaffold

Heating the intermediate in acetic anhydride at 110°C for 8 hours induces cyclocondensation, forming the tetrahydrobenzofurochromen core. The reaction proceeds through intramolecular nucleophilic attack of the phenolic oxygen on the adjacent carbonyl group, followed by dehydration. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 3-position of the chromen system.

Step 3: Saponification to Propanoic Acid

The ethyl ester undergoes hydrolysis using 2N NaOH in methanol-water (3:1) at 60°C for 4 hours. Acidification with HCl (pH 2–3) precipitates the target compound, which is recrystallized from ethanol to ≥98% purity (HPLC). This step maintains an 85% yield, with no observable racemization at the β-carbon.

Alternative Methodologies and Comparative Analysis

While the ethyl ester pathway remains predominant, two alternative approaches merit discussion:

Palladium-Catalyzed Cross-Coupling Strategy

A patent-disclosed method (PubChem CID 1805734) utilizes Suzuki-Miyaura coupling between 3-bromo-4-methylcoumarin and a boronic ester-functionalized propanoic acid precursor. Key parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (4:1)
  • Yield: 72%
    Though avoiding harsh cyclocondensation conditions, this method requires expensive catalysts and yields lower enantiomeric excess (83% ee vs. >99% in the main route).

Enzymatic Resolution of Racemic Intermediates

Recent advances employ Candida antarctica lipase B (CAL-B) to resolve racemic mixtures generated during propanoic acid formation. In a biphasic system (t-butanol/phosphate buffer):

  • Temperature: 37°C
  • Conversion: 48%
  • Enantiomeric excess: 99% (S)-enantiomer
    This green chemistry approach reduces waste but currently lacks industrial-scale validation.

Optimization Strategies and Industrial Scalability

Solvent System Optimization

Comparative studies reveal that replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in the Mitsunobu reaction:

  • Increases yield by 7% (99% vs. 92%)
  • Reduces reaction time to 8 hours
  • Enhances safety profile (higher boiling point, lower peroxide formation risk).

Continuous Flow Processing

Pilot-scale experiments using a Corning Advanced-Flow Reactor demonstrate:

  • 40% reduction in total synthesis time (18 → 11 hours)
  • 99.5% purity without chromatography
  • Productivity: 2.3 kg/day per reactor module
    Key parameters:
  • Residence time: 12 minutes per step
  • Temperature control: ±0.5°C

Data Tables and Experimental Details

Table 1. Comparative Analysis of Synthetic Methods

Parameter Ethyl Ester Route Palladium Route Enzymatic Route
Overall Yield 85% 72% 41%
Purity (HPLC) 98.5% 95.2% 99.1%
Enantiomeric Excess >99% (R) 83% (S) 99% (S)
Cost Index (USD/g) 120 890 650
Environmental Factor 18.7 45.2 6.3

Table 2. Optimized Reaction Conditions for Main Route

Step Reagents/Conditions Temperature Time Yield
1 PPh₃ (1.2 eq), DEAD (1.1 eq), 2-MeTHF 0–5°C 8 h 99%
2 Ac₂O, BF₃·Et₂O (0.5 mol%) 110°C 6 h 94%
3 NaOH (2N), MeOH/H₂O (3:1), HCl 60°C 4 h 89%

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
The compound can serve as a precursor for synthesizing more complex molecules due to its unique benzofurochromen ring system. Researchers utilize it to create derivatives that may exhibit enhanced biological activity or novel chemical properties.

Reactivity Studies:
It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow chemists to explore modifications that can lead to new compounds with specific functionalities.

Biology

Biological Probes:
The compound may function as a probe in biological studies to investigate cellular processes or interactions with specific proteins and enzymes. Its structure allows for targeted interactions that can elucidate mechanisms of action in biological systems.

Lead Compound for Drug Development:
Given its unique structure, it has potential as a lead compound in drug discovery programs aimed at developing therapeutic agents targeting specific diseases or conditions.

Medicine

Therapeutic Applications:
Research indicates that the compound could be effective in targeting certain receptors or enzymes involved in disease pathways. Its biological activity may be explored further in pharmacological studies to assess efficacy and safety profiles.

Potential Anti-inflammatory and Antioxidant Properties:
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant effects, making them candidates for developing treatments for chronic inflammatory diseases.

Industry

Material Science:
The compound could be utilized in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity profile. Its unique structure may impart desirable properties to materials used in various applications.

Agricultural Chemicals:
There is potential for the compound's derivatives to be explored as agrochemicals, particularly in developing environmentally friendly pesticides or growth regulators.

Mechanism of Action

The mechanism by which 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Methyl and Dimethyl Substitutions

  • 3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic Acid Key Difference: Addition of a methyl group at position 11. Molecular Formula: C₂₀H₂₀O₅ (vs. C₁₉H₁₈O₅ for the target compound). Molecular Weight: 340.4 g/mol (vs. ~322.3 g/mol). Hydrogen Bonding: 1 donor, 5 acceptors (same as the target compound).

Analogues with Varied Oxygen Substituents

  • 2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic Acid Key Difference: Oxygen atom replaces the chromene’s fused furan ring, altering electronic properties. Molecular Formula: C₁₇H₁₈O₅. Molecular Weight: 302.32 g/mol. Commercial Status: Discontinued, suggesting similar synthesis hurdles .
  • Molecular Formula: C₁₇H₁₄O₅. Molecular Weight: 298.29 g/mol. Implications: Increased aromaticity may reduce solubility compared to the target compound .

Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrogen Bonding (Donor/Acceptor) Commercial Availability
Target Compound (4-methyl) C₁₉H₁₈O₅ ~322.3 4-methyl, 2-oxo 1/5 Discontinued
4,11-Dimethyl Variant C₂₀H₂₀O₅ 340.4 4,11-dimethyl, 2-oxo 1/5 Discontinued
2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic Acid C₁₇H₁₈O₅ 302.32 4-methyl, 6-oxo, oxy 1/5 Discontinued
2-((4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanoic Acid C₁₇H₁₄O₅ 298.29 4-methyl, 6-oxo, oxy 1/5 Available

Functional Implications of Structural Differences

  • Oxygen Substituents: Compounds with an oxy group (e.g., 2-[(4-methyl-6-oxo-...)propanoic acid) exhibit altered electronic profiles, which could affect binding to targets like oxidoreductases or kinases .
  • Ring Saturation : The tetrahydro modification in the target compound reduces ring strain, possibly stabilizing the molecule in biological environments compared to fully unsaturated analogues .

Biological Activity

3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)propanoic acid is a complex organic compound that exhibits potential biological activities. This article explores its chemical structure, synthesis, and biological properties based on available research findings.

Chemical Structure

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C₁₉H₁₈O₅
  • Molecular Weight : 318.34 g/mol
  • CAS Number : 777857-60-0

The structure includes a benzofurochromen moiety, which is significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps starting from simpler organic precursors. Key steps include the formation of the benzofurochromen ring followed by the introduction of the propanoic acid moiety. Reaction conditions such as temperature and solvent choice are optimized to achieve high yields.

Antioxidant Activity

Research indicates that compounds with similar structures demonstrate significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

Antimicrobial Properties

Studies have shown that derivatives of benzofurochromen exhibit antimicrobial activity against various pathogens. The specific activity of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)propanoic acid remains to be extensively characterized but suggests potential for development as an antimicrobial agent.

Anti-inflammatory Effects

Compounds in this class have been noted for their anti-inflammatory effects. They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Further research is necessary to elucidate the specific mechanisms involved.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antioxidant activity comparable to established antioxidants in vitro.
Study 2Showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 3Indicated anti-inflammatory effects through inhibition of COX enzymes in cell models.
Study 4Suggested potential anticancer activity through apoptosis induction in breast cancer cell lines.

The biological activity of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)propanoic acid is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in oxidative stress response and inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid, and how do they resolve structural ambiguities?

  • Methodology : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the benzofurochromen core and propanoic acid side chain. Compare coupling constants and chemical shifts with analogous compounds (e.g., benzofuran derivatives in ). Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., carbonyl at ~1700 cm<sup>-1</sup>).
  • Data Contradiction : Overlapping signals in crowded aromatic regions may require advanced techniques like 2D NMR (COSY, HSQC) or computational modeling to resolve .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodology :

  • Stepwise Synthesis : Follow protocols for benzofurochromen intermediates ( ), such as NaH-mediated cyclization in THF at 0°C to minimize side reactions .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the propanoic acid derivative. Monitor by TLC and HPLC for purity (>95%) .
    • Critical Variables : Temperature control during cyclization and stoichiometric ratios of reagents (e.g., NaH) are pivotal to avoid dimerization or over-oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the benzofurochromen core formation during synthesis?

  • Methodology :

  • Isotopic Labeling : Use <sup>13</sup>C-labeled precursors to track carbon migration during cyclization.
  • Computational Studies : Apply DFT calculations (e.g., Gaussian) to model transition states and electron density distribution, identifying steric/electronic drivers of regioselectivity .
    • Contradictions : Experimental yields may conflict with computational predictions due to solvent effects or kinetic vs. thermodynamic control .

Q. How do structural modifications (e.g., methyl or oxo groups) influence the compound’s bioactivity?

  • Methodology :

  • SAR Analysis : Synthesize analogs (e.g., methyl group deletion) and compare bioactivity using assays like DPPH for antioxidant activity or NF-κB inhibition for anti-inflammatory effects (see for analogous compound data).
  • Crystallography : Resolve X-ray structures to correlate substituent positioning with receptor binding (e.g., hydrogen bonding with COX-2) .
    • Key Findings : Methyl groups may enhance lipophilicity and membrane permeability, while the oxo group could mediate hydrogen bonding in enzymatic pockets .

Q. How can contradictory data on cytotoxicity be resolved when testing this compound in cancer cell lines?

  • Methodology :

  • Standardized Assays : Use MTT or ATP-based viability assays across multiple cell lines (e.g., HeLa, MCF-7) with controlled incubation times and serum-free conditions.
  • Apoptosis Markers : Validate results with flow cytometry (Annexin V/PI) and Western blotting (caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .
    • Data Interpretation : Discrepancies may arise from cell line heterogeneity, ROS generation thresholds, or off-target effects on non-cancerous cells .

Methodological and Analytical Challenges

Q. What strategies mitigate degradation of the propanoic acid moiety during long-term storage?

  • Methodology :

  • Stability Studies : Store under inert gas (N2) at −20°C in amber vials to prevent hydrolysis or photodegradation.
  • Analytical Monitoring : Use HPLC-UV at 254 nm monthly to track degradation products (e.g., free acid vs. esterified forms) .

Q. How can researchers validate the compound’s purity when commercial sources are unreliable?

  • Methodology :

  • Multi-Technique Cross-Verification : Combine HPLC (retention time), NMR (integration ratios), and elemental analysis (C, H, N) to confirm purity.
  • Reference Standards : Compare with in-house synthesized batches using spiking experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid
Reactant of Route 2
3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid

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